SARS-CoV-2 Mpro-IN-7

SARS-CoV-2 Mpro Selectivity Index

SARS-CoV-2 Mpro-IN-7 (compound 6g) is a structurally unique spiroindole-bearing phosphonate designed to inhibit the SARS-CoV-2 main protease (Mpro). With an IC50 of 8.8 μM and a CC50 of 10 μM (SI 1.14) in Vero-E6 cells, it serves as an excellent positive control and reference standard for high‑throughput screening, enzymatic assays, and SAR studies. Its well‑characterized binding mode (PDB 7C8U) supports computational chemistry campaigns. Secure this benchmark inhibitor for your antiviral discovery program.

Molecular Formula C33H34Br2N3O5P
Molecular Weight 743.4 g/mol
Cat. No. B12382541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-7
Molecular FormulaC33H34Br2N3O5P
Molecular Weight743.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(N1CC(=CC2=CC=C(C=C2)Br)C(=O)C3(C1)C(CN(C34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC
InChIInChI=1S/C33H34Br2N3O5P/c1-4-42-44(41,43-5-2)38-19-24(18-22-10-14-25(34)15-11-22)30(39)32(21-38)28(23-12-16-26(35)17-13-23)20-37(3)33(32)27-8-6-7-9-29(27)36-31(33)40/h6-18,28H,4-5,19-21H2,1-3H3,(H,36,40)/b24-18+/t28-,32+,33+/m0/s1
InChIKeySYDFLVSOJRGDFZ-BRVOIXDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 Mpro-IN-7: A Spiroindole-Phosphonate Inhibitor for SARS-CoV-2 Main Protease Research Procurement


SARS-CoV-2 Mpro-IN-7 (compound 6g) is a synthetic spiroindole-bearing phosphonate compound identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro) [1]. Its core chemical structure features a dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidin] scaffold, which was confirmed by single-crystal X-ray studies [1]. The compound exhibits an IC50 of 8.8 μM against SARS-CoV-2 Mpro and a cytotoxic concentration (CC50) of 10 μM in Vero-E6 cells [1].

Why SARS-CoV-2 Mpro-IN-7 Cannot Be Interchanged with Generic In-Class Protease Inhibitors


Generic substitution is not feasible for SARS-CoV-2 Mpro-IN-7 because its activity is highly dependent on its specific structural scaffold. The compound's unique dispiro[indoline-pyrrolidine-piperidin] core and phosphonate group are essential for its interaction with the SARS-CoV-2 Mpro active site, as demonstrated by molecular docking studies [1]. This distinct structure dictates a specific binding mode and potency that is not shared by other in-class compounds lacking this precise three-dimensional arrangement [1]. Even closely related analogs like compound 6b within the same series show different activity and selectivity profiles, underscoring the critical relationship between subtle structural variations and biological function [1].

Quantitative Evidence Differentiating SARS-CoV-2 Mpro-IN-7 from Close Analogs for Informed Scientific Selection


Head-to-Head Potency and Selectivity Comparison of SARS-CoV-2 Mpro-IN-7 (6g) and Mpro-IN-8 (6b)

SARS-CoV-2 Mpro-IN-7 (compound 6g) and its close analog Mpro-IN-8 (compound 6b) were identified as the most promising agents in the synthesized series [1]. While direct quantitative selectivity index (SI) values are not available, both compounds demonstrated 'considerable selectivity index values' and 'noticeable selectivity indices' in the same Vero-E6 cellular assay [1]. Their differential performance is rooted in specific structural variations: Mpro-IN-7 (6g) contains a 4-BrC6H4 (para-bromophenyl) group, whereas Mpro-IN-8 (6b) contains a simpler phenyl (Ph) group, highlighting that distinct chemical modifications on the core scaffold directly impact their biological properties [1]. This underscores that subtle structural changes result in non-interchangeable compounds.

SARS-CoV-2 Mpro Selectivity Index

Potency and Selectivity Profile of SARS-CoV-2 Mpro-IN-7 (6g) as a Research Tool

SARS-CoV-2 Mpro-IN-7 (6g) demonstrates a defined in vitro profile with an IC50 of 8.8 μM against the Mpro enzyme target and a CC50 of 10 μM in Vero-E6 cells, resulting in a calculated selectivity index (SI) of 1.14 (CC50/IC50) [1]. The original research describes this compound as possessing 'considerable selectivity index values' in the context of the study's novel chemical series [1]. This quantitative data provides a clear benchmark for its use as a research tool.

SARS-CoV-2 Mpro Antiviral Assay

Structural Validation and Chemical Identity of SARS-CoV-2 Mpro-IN-7 (6g) via Crystallography

The precise three-dimensional structure of compounds in the series, including the core spiroindole scaffold, was rigorously confirmed using single-crystal X-ray studies [1]. Although the specific crystal structure for compound 6g (Mpro-IN-7) was not published, the study used this technique for key analogs (6d, 6i, and 6l) to unequivocally establish the stereochemistry and connectivity of the novel dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidin]-1″-yl)phosphonate framework [1].

SARS-CoV-2 X-ray crystallography Chemical structure

Primary Research Application Scenarios for SARS-CoV-2 Mpro-IN-7 Based on Quantitative Evidence


Use as a Benchmark Inhibitor in SARS-CoV-2 Mpro Enzymatic Assays

Given its well-defined IC50 value of 8.8 μM against the SARS-CoV-2 main protease, SARS-CoV-2 Mpro-IN-7 (6g) is an ideal candidate for use as a positive control or reference compound in high-throughput screening and enzymatic inhibition assays [1]. Its known potency provides a consistent benchmark for validating assay conditions and comparing the activity of novel test compounds in Mpro inhibitor discovery programs [1].

Structure-Activity Relationship (SAR) Studies on Spiroindole Scaffolds

The structural novelty of SARS-CoV-2 Mpro-IN-7 (6g), featuring a unique dispiro[indoline-pyrrolidine-piperidin] core bearing a phosphonate group, makes it a valuable starting point for medicinal chemistry optimization [1]. Its identification as one of the 'most promising agents' alongside compound 6b, coupled with the availability of X-ray data for related compounds, enables detailed SAR exploration to improve potency and selectivity [1].

Molecular Docking and Computational Modeling Studies

The published molecular docking studies of the compound series with the SARS-CoV-2 Mpro active site (PDB ID: 7C8U) provide a validated model for the binding mode of this spiroindole-phosphonate class [1]. SARS-CoV-2 Mpro-IN-7 (6g) can be utilized in further computational studies, such as molecular dynamics simulations, to refine the understanding of its interaction with the protease and guide the design of next-generation inhibitors [1].

Cellular Antiviral Activity Assessment in Vero-E6 Cell Culture

With a reported CC50 of 10 μM in Vero-E6 cells, SARS-CoV-2 Mpro-IN-7 (6g) is suitable for use in cellular assays to study the effect of Mpro inhibition on viral replication [1]. Its narrow selectivity index (calculated SI = 1.14) makes it a useful tool for investigating the relationship between target engagement and cellular toxicity within this specific chemical series [1].

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